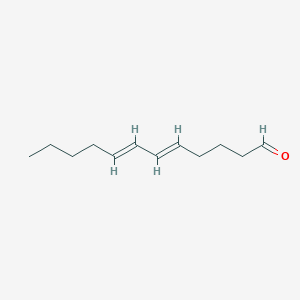

(5E,7E)-Dodecadienal

説明

(5E,7E)-Dodecadienal is a bioactive aliphatic aldehyde with a 12-carbon chain and conjugated double bonds at positions 5 and 7 in the trans (E) configuration. It has been identified in two distinct biological contexts:

- Anticancer Agent: Isolated from Euclea crispa (L.), this compound exhibits significant antioxidant activity (IC50 values in DPPH, NO, and hydroxyl radical scavenging assays) and inhibits ovarian cancer cell proliferation (HO-8910) by modulating apoptosis-related proteins (Bcl-2, Bcl-xL) and metastasis-associated targets (CXCR4, HER2, Akt) .

- Insect Pheromone: Synthesized as a sex pheromone component in Dendrolimus species (e.g., D. tabulaeformis and D. pini), it elicits antennal responses in male moths and aids in mating behavior .

Structural characterization via UV-Vis, FTIR, and NMR confirms its trans,trans dienal configuration . Molecular docking studies reveal strong binding affinities with HER2 (-9.4 kcal/mol) and CXCR4 (-9.1 kcal/mol), supporting its role in cancer therapy .

特性

分子式 |

C12H20O |

|---|---|

分子量 |

180.29 g/mol |

IUPAC名 |

(5E,7E)-dodeca-5,7-dienal |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,12H,2-4,9-11H2,1H3/b6-5+,8-7+ |

InChIキー |

LDQDYNHCLZNOFB-BSWSSELBSA-N |

異性体SMILES |

CCCC/C=C/C=C/CCCC=O |

正規SMILES |

CCCCC=CC=CCCCC=O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

ドデカ-5,7-ジエナールは、いくつかの方法で合成できます。一般的な方法の1つは、ウィッティヒ反応です。この反応では、ホスホニウムイリドがアルデヒドと反応して、目的のジエンが生成されます。 反応条件には、通常、水素化ナトリウムまたはtert-ブトキシカリウムなどの強塩基を用いてイリドを生成し、その後、不活性雰囲気下でアルデヒドを添加することが含まれます .

工業生産方法

工業的には、ドデカ-5,7-ジエナールは、ドデカ-5,7-ジエン酸の触媒的還元によって製造できます。このプロセスでは、パラジウムまたは白金などの金属触媒を、高圧および高温条件下で使用します。 得られたアルデヒドは、その後、蒸留または他の分離技術によって精製されます .

化学反応の分析

反応の種類

ドデカ-5,7-ジエナールは、次のようなさまざまな化学反応を起こします。

酸化: アルデヒド基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、対応するカルボン酸に酸化できます。

還元: この化合物は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して、対応するアルコールに還元できます。

置換: ドデカ-5,7-ジエナールの二重結合は、ハロゲンまたはハロゲン化水素との求電子付加反応を起こし、置換生成物を生成できます.

一般的な試薬と条件

酸化: 水性媒体中の過マンガン酸カリウム。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

生成される主な生成物

酸化: ドデカ-5,7-ジエン酸。

還元: ドデカ-5,7-ジエノール。

置換: 5,7-ジブロモドデカン.

科学的研究の応用

Biological Significance

Role as a Pheromone:

(5E,7E)-Dodecadienal functions primarily as a sex pheromone in several moth species, including those from the Lasiocampidae family. It is crucial for mating behaviors, where it facilitates attraction between male and female moths. Male moths detect this compound through specialized olfactory receptors, which are activated by specific binding proteins that enhance their ability to locate females from considerable distances .

Table 1: Pheromone Activity in Moths

| Species | Pheromone Component | Behavioral Response |

|---|---|---|

| Dendrolimus punctatus | This compound | Attraction of males to females |

| Lasiocampa quercus | This compound | Mating behavior facilitation |

| Other Lasiocampidae | Various dodecadienes | Species-specific mating cues |

Ecological Research

The ecological implications of this compound extend to pest management strategies. By understanding its role in insect behavior, researchers can develop targeted pheromone traps to monitor and control pest populations effectively. This application is particularly relevant in agricultural settings where moths can cause significant crop damage.

Case Study: Pest Management Using Pheromone Traps

A study demonstrated the effectiveness of traps baited with this compound in reducing populations of the pine caterpillar moth. The results indicated a significant decrease in mating success when males were exposed to synthetic pheromone blends that included this compound, thus validating its potential use in integrated pest management .

Synthetic Organic Chemistry

This compound serves as a valuable intermediate in synthetic organic chemistry. Its unique double bond configuration allows for various chemical transformations that can lead to the synthesis of other important compounds.

Table 2: Synthetic Methods for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Wittig Reaction | Utilizes phosphonium ylides | Up to 85% |

| Grignard Reactions | Involves organomagnesium compounds | Varies |

| Aldol Condensation | Combines aldehydes or ketones | High yield |

Applications in Biotechnology

Recent studies have explored the potential biotechnological applications of this compound. Its ability to influence insect behavior has implications for developing biopesticides and environmentally friendly pest control methods.

Case Study: Biopesticide Development

Research has shown that formulations containing this compound can disrupt mating patterns in target moth species without harming non-target organisms. This selective action highlights its potential as a biopesticide component that aligns with sustainable agricultural practices .

作用機序

類似の化合物との比較

ドデカ-5,7-ジエナールは、次のような他の類似の化合物と比較できます。

ドデカ-5,7-ジエン酸: アルデヒドではなく、カルボン酸基を持つ類似の構造です。

ドデカ-5,7-ジエノール: アルデヒドではなく、アルコール基を持つ類似の構造です。

5,7-ドデカンジエン: アルデヒド基を持たない類似の構造.

類似化合物との比較

Structural Analogues in Pheromone Systems

(5E,7E)-Dodecadienal shares functional and structural similarities with moth pheromone components (Table 1):

Table 1: Pheromone Component Comparison

Key Observations :

Bioactive Analogues in Cancer Research

Table 2: Anticancer Activity Comparison

Key Observations :

Antioxidant Analogues

Table 3: Antioxidant Activity Comparison

| Compound | DPPH IC50 (µg/mL) | Hydroxyl Radical Scavenging (%) | Source |

|---|---|---|---|

| This compound | 12.3 | 78.5 (at 50 µg/mL) | |

| Ascorbic Acid (Reference) | 8.9 | 85.2 | |

| Terminalia glaucescens extract | 15.6 | 72.1 |

Key Observations :

- The compound’s antioxidant efficacy is comparable to plant extracts like Terminalia glaucescens but slightly lower than ascorbic acid .

生物活性

(5E,7E)-Dodecadienal is a linear dodecadienal compound characterized by its unique structure, featuring two double bonds at the 5th and 7th carbon positions. It is primarily recognized for its role as a sex pheromone in various insect species, particularly moths. This article delves into its biological activity, exploring its chemical properties, ecological significance, and behavioral impacts on target species.

- Chemical Formula: C₁₂H₂₂O

- CAS Number: 75539-65-0

- Structure: The compound consists of a dodecadienal backbone with aldehyde functionality.

This compound serves as a critical component in the mating behavior of certain moth species. Its effectiveness as a pheromone is attributed to its specific structural features that are recognized by male moths through their olfactory receptors. Studies indicate that this compound interacts with odorant-binding proteins in moths, enhancing their sensitivity to pheromonal cues.

Key Findings:

- Behavioral Assays: Male moths of species such as Dendrolimus tabulaeformis exhibit strong attraction to this compound during mating seasons. The correct ratio of pheromone components is crucial for optimal upwind flight and source contact .

- Electrophysiological Responses: Research indicates that the antennae of male moths respond positively to synthetic this compound, demonstrating its role in sexual attraction .

Case Study 1: Mating Behavior in Dendrolimus tabulaeformis

A study conducted on Dendrolimus tabulaeformis demonstrated that male moths strongly discriminated against incomplete pheromone blends. The optimal blend included this compound as a key component, which significantly influenced male attraction and mating success .

Case Study 2: Pheromone Blends and Insect Behavior

Research involving the isolation of sex pheromones from various moth species highlighted the importance of this compound in attracting males during the mating season. The study analyzed different ratios of pheromone components and their impact on behavioral responses in controlled environments .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related dodecadienal compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (5Z,7E)-Dodecadienal | C₁₂H₂₂O | Attracts males of certain moth species |

| (5E,7Z)-Dodecadienal | C₁₂H₂₂O | Exhibits similar pheromonal activity |

| (5Z,7Z)-Dodecadienal | C₁₂H₂₂O | Less effective as a sex pheromone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。